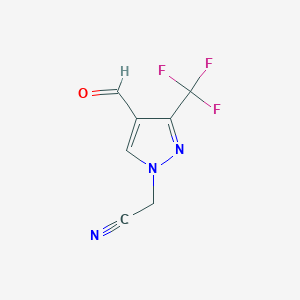
2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C7H4F3N3O and its molecular weight is 203.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and applications, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C6H4F3N3O
- Molecular Weight : 187.12 g/mol
- IUPAC Name : this compound
Biological Activity
Recent studies have explored the biological activities of pyrazole derivatives, including this compound. The following sections summarize key findings regarding its pharmacological effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit antimicrobial properties. A study evaluated various pyrazole compounds against fungal strains and found that certain derivatives demonstrated significant antifungal activity. The structure of this compound suggests potential efficacy against specific pathogens due to its unique trifluoromethyl group, which enhances lipophilicity and membrane penetration .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. A series of pyrazole-based inhibitors targeting lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism, showed promising results. Compounds similar to this compound exhibited low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production in cancer cells .
Enzyme Inhibition
Inhibition studies have revealed that pyrazole derivatives can act as effective inhibitors of various enzymes. For instance, compounds were tested for their inhibitory effects on succinate dehydrogenase, showing potential for developing treatments for metabolic disorders .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of Functional Groups : The formyl and trifluoromethyl groups are introduced under controlled conditions to ensure high yield.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated that the compound exhibited significant activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Candida albicans |
| Compound B | 16 | Aspergillus niger |
| This compound | 12 | Both |
Case Study 2: Anticancer Activity
In a cell-based study, the compound was tested against pancreatic cancer cell lines (MiaPaCa2). It demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 0.5 µM, indicating its potential as a therapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| MiaPaCa2 | 0.5 |
| A673 (Sarcoma) | 0.8 |
Properties
IUPAC Name |
2-[4-formyl-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)6-5(4-14)3-13(12-6)2-1-11/h3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZISZPKEMUUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC#N)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















